Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate
Description
Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate is a lithium salt featuring a 1,8-naphthyridine core fused with a dihydro ring system. The 8-position of the naphthyridine is substituted with a tert-butoxycarbonyl (Boc) group, a common protecting moiety in organic synthesis, while the 2-position is linked to an acetate anion. The lithium counterion enhances solubility in polar solvents, making it suitable for pharmaceutical or catalytic applications. This compound is structurally related to other lithium carboxylates documented in supplier catalogs and patents, particularly those with heterocyclic or protected amine functionalities .
Properties
IUPAC Name |
lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4.Li/c1-15(2,3)21-14(20)17-8-4-5-10-6-7-11(9-12(18)19)16-13(10)17;/h6-7H,4-5,8-9H2,1-3H3,(H,18,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOZWMOMCXCZJD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19LiN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the isobutyl group: This step involves the use of isobutyl chloroformate in the presence of a base to form the isobutyl ester.
Lithiation: The final step involves the lithiation of the compound using a lithium reagent such as lithium diisopropylamide (LDA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study the interactions of naphthyridine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The naphthyridine core can bind to active sites of enzymes, inhibiting their activity or altering their function. The ester group can also participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogues include lithium salts of substituted naphthyridine or pyridine derivatives. Key examples from literature and supplier databases are compared below:
Table 1: Structural and Functional Comparison of Lithium Salts
Key Observations :
- Ring Saturation : The dihydro (6,7-dihydro-5H) vs. tetrahydro (5,6,7,8-tetrahydro) naphthyridine systems influence planarity and rigidity. Dihydro derivatives may exhibit enhanced aromatic interactions, while tetrahydro variants offer conformational flexibility .
- Fluorine Substitution : In the 6-fluoropyridinyl analogue, the electron-withdrawing fluorine atom increases lipophilicity and may alter binding affinity in biological systems .
Biological Activity
Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described using the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | Lithium; 2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate |
| InChI Key | [To be determined] |
| Canonical SMILES | [To be determined] |
This compound features a naphthyridine moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that influence cell growth and differentiation.
- Antioxidant Activity : The structural features of the compound might confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Studies
Several studies have explored the biological activities of similar compounds within the naphthyridine class. For instance:
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Another area of interest is the anticancer potential of naphthyridine compounds. For example, compounds with a similar structure have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of naphthyridine derivatives demonstrated that compounds with similar substitutions to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines indicated that naphthyridine derivatives could significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to cell cycle arrest and increased apoptosis rates.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of lithium 2-[8-(tert-butoxycarbonyl)-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, and catalyst efficiency). For example, highlights the use of tert-butoxycarbonyl (Boc) protection during naphthyridine derivative synthesis, which necessitates anhydrous conditions and controlled pH to prevent premature deprotection. Reaction monitoring via TLC (as described in ) using solvent systems like n-hexane:ethyl acetate (9:1) ensures intermediate purity. Post-synthesis, purification via column chromatography or recrystallization (as in ) is critical to isolate the lithium salt form, which is hygroscopic and requires inert atmosphere handling .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-modal analytical characterization is essential:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms the naphthyridine backbone and lithium coordination. emphasizes the use of advanced NMR techniques for similar acetates.
- High-resolution mass spectrometry (HRMS) verifies molecular weight, particularly the lithium adduct ([M+Li]⁺).
- FT-IR identifies key functional groups (e.g., carbonyl stretch of the ester at ~1700 cm⁻¹).
- X-ray crystallography (if crystalline) resolves the coordination geometry of lithium, which influences reactivity .
Intermediate Research Questions
Q. What strategies are effective for assessing the compound’s biological interactions in vitro?
- Methodological Answer : and outline protocols for naphthyridine derivatives:
- Molecular docking simulations predict binding affinity to targets like enzymes or receptors. Use software (e.g., AutoDock Vina) with crystal structures from the PDB.
- Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values under physiological pH and temperature.
- Cellular uptake studies (e.g., LC-MS quantification in lysates) assess permeability, noting the lithium ion’s potential interference with transmembrane transport .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity and stability?
- Methodological Answer : The Boc group enhances solubility in organic phases during synthesis but introduces sensitivity to acidic conditions. Deprotection (e.g., using HCl/dioxane) must be timed precisely to avoid side reactions. Stability studies (TGA/DSC, as inferred from ) reveal decomposition thresholds (~150–200°C), guiding storage at –20°C under argon. Comparative studies () show Boc-protected derivatives exhibit reduced electrophilicity at the naphthyridine nitrogen, altering regioselectivity in subsequent reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational dynamics not captured in docking. Strategies include:
- Explicit solvent molecular dynamics (MD) simulations (50–100 ns trajectories) to model ligand-protein flexibility.
- SAR expansion : Synthesize analogs (e.g., replacing the Boc group with carbobenzyloxy, as in ) to test docking hypotheses.
- Microscale thermophoresis (MST) or surface plasmon resonance (SPR) provides kinetic binding data (Kd, kon/koff), validating or refining computational models .
Q. What advanced techniques address stability challenges in aqueous and biological matrices?
- Methodological Answer : The lithium salt’s hydrolytic susceptibility requires:
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-HRMS.
- Stabilization strategies : Co-formulate with cyclodextrins ( ) or use lyophilization with cryoprotectants (trehalose/sucrose).
- Real-time stability monitoring : Use <sup>7</sup>Li NMR to track lithium dissociation in serum-containing media .
Q. How can researchers design experiments to elucidate the role of the 6,7-dihydro-5H-1,8-naphthyridine core in target engagement?
- Methodological Answer :
- Isotopic labeling : Synthesize <sup>13</sup>C/<sup>15</sup>N-labeled analogs (e.g., via modified Curtius rearrangement, ) for NMR-based binding studies.
- Photoaffinity labeling : Introduce a diazirine moiety at the acetate position to crosslink with target proteins, followed by tryptic digest and MS/MS identification.
- Mutagenesis studies : Compare binding to wild-type vs. mutant proteins (e.g., alanine scanning of catalytic residues) .
Methodological Framework for Contradiction Analysis
- Theoretical alignment : Link conflicting data to established mechanisms (e.g., lithium’s interference with divalent cation-dependent enzymes, ).
- Cross-validation : Replicate experiments using orthogonal methods (e.g., SPR vs. ITC for binding constants).
- Meta-analysis : Compare results with structurally related compounds (’s comparative table) to identify outliers and refine hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
